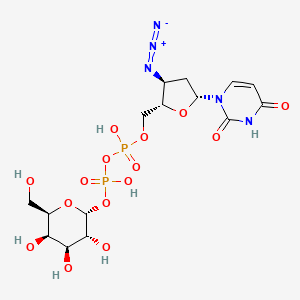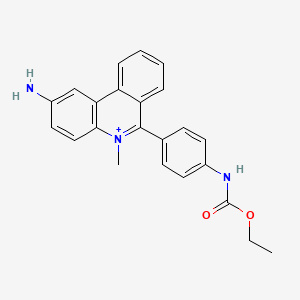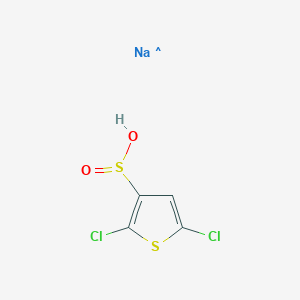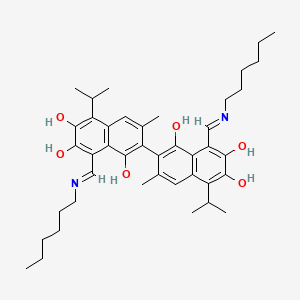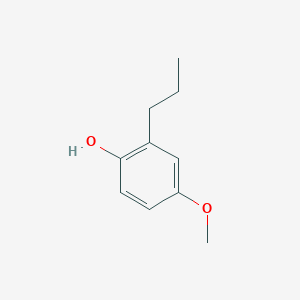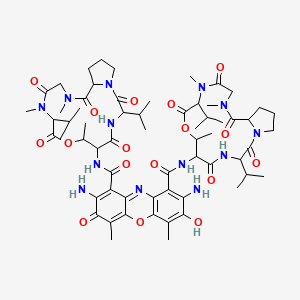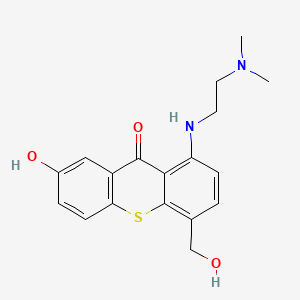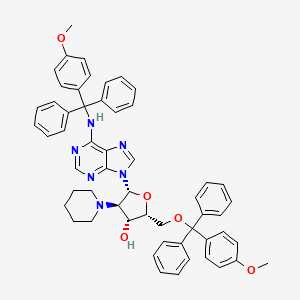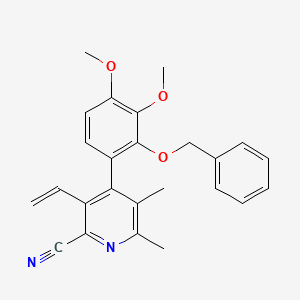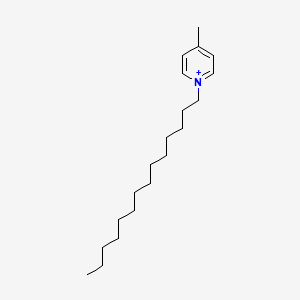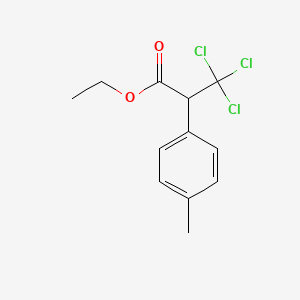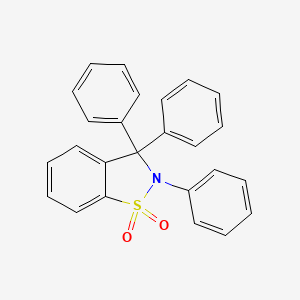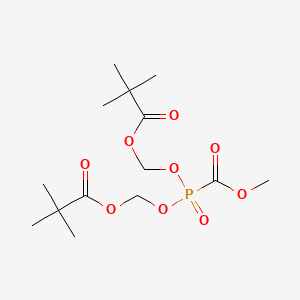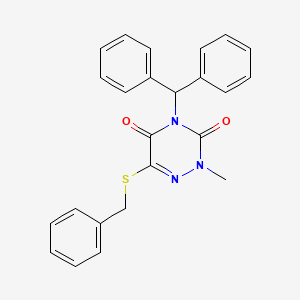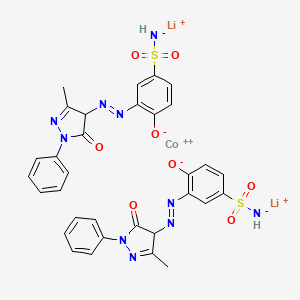
Einecs 267-695-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 267-695-2, also known by its Chemical Abstracts Service number 67906-23-4, is a complex organometallic compound with the molecular formula C32H26CoLi2N10O8S2 . This compound is part of the European Inventory of Existing Commercial Chemical Substances, which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The synthesis of Einecs 267-695-2 involves multiple steps, typically starting with the coordination of cobalt with organic ligands. The reaction conditions often include the use of lithium salts to stabilize the complex. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Einecs 267-695-2 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized cobalt complexes.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the cobalt center, resulting in different cobalt oxidation states.
Scientific Research Applications
Einecs 267-695-2 has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Einecs 267-695-2 involves its interaction with molecular targets such as enzymes and DNA. The cobalt center can coordinate with various biological molecules, altering their structure and function. This interaction can inhibit enzyme activity or disrupt DNA replication, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Einecs 267-695-2 can be compared with other cobalt-based organometallic compounds:
Cobalt(III) acetylacetonate: Similar in its use as a catalyst but differs in its ligand structure.
Cobalt(II) chloride: Used in similar applications but lacks the complex organic ligands present in this compound.
Properties
CAS No. |
67906-23-4 |
|---|---|
Molecular Formula |
C32H26CoLi2N10O8S2 |
Molecular Weight |
815.6 g/mol |
IUPAC Name |
dilithium;4-azanidylsulfonyl-2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenolate;cobalt(2+) |
InChI |
InChI=1S/2C16H14N5O4S.Co.2Li/c2*1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,15H,1H3,(H2-,17,19,22,24,25);;;/q2*-1;+2;2*+1/p-2 |
InChI Key |
KNSKHSNLDCUPHS-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-])C3=CC=CC=C3.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


